(s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine

Description

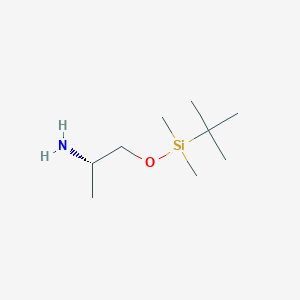

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NOSi/c1-8(10)7-11-12(5,6)9(2,3)4/h8H,7,10H2,1-6H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYYTARALLSQRH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO[Si](C)(C)C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO[Si](C)(C)C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201184257 | |

| Record name | (2S)-1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201184257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175717-75-6 | |

| Record name | (2S)-1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175717-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201184257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 1 Tert Butyldimethylsilyloxy Propan 2 Amine and Chiral Precursors

Established Synthetic Pathways to the Core Amino Alcohol Scaffold

The fundamental structure of (S)-1-(tert-butyldimethylsilyloxy)propan-2-amine is built upon a propan-2-amine backbone with a hydroxyl group at the 1-position, which is subsequently protected. The primary approaches to constructing this amino alcohol scaffold involve either the direct modification of a pre-existing chiral precursor or the simultaneous formation of the amine and alcohol functionalities.

Direct Silylation Procedures for Hydroxy-Functionalized Propan-2-amine Derivatives

A straightforward and widely utilized method for the synthesis of (S)-1-(tert-butyldimethylsilyloxy)propan-2-amine involves the direct silylation of the commercially available and enantiomerically pure amino alcohol, (S)-alaninol, also known as (S)-2-aminopropan-1-ol. This method is advantageous due to the direct installation of the required tert-butyldimethylsilyl (TBDMS) protecting group onto the primary hydroxyl group of the chiral precursor.

The silylation is typically achieved by reacting (S)-alaninol with a silylating agent, most commonly tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a suitable base and an aprotic solvent. The base is crucial for deprotonating the hydroxyl group, thereby facilitating the nucleophilic attack on the silicon atom of the silyl (B83357) chloride. Common bases employed for this transformation include imidazole, triethylamine (B128534), and 2,6-lutidine. The choice of solvent is also important, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) being frequently used.

Table 1: Reaction Conditions for the Direct Silylation of (S)-Alaninol

| Silylating Agent | Base | Solvent | Typical Temperature (°C) |

| TBDMSCl | Imidazole | DMF | 0 to 25 |

| TBDMSCl | Triethylamine | DCM | 0 to 25 |

| TBDMSCl | 2,6-Lutidine | THF | 0 to 25 |

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material. Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The desired product is then extracted into an organic solvent, and the combined organic layers are dried and concentrated. Purification of the crude product is often achieved through column chromatography on silica (B1680970) gel to afford the pure (S)-1-(tert-butyldimethylsilyloxy)propan-2-amine.

Reductive Amination Strategies for Chiral Amino Alcohol Synthesis

An alternative and versatile approach to the synthesis of the chiral amino alcohol scaffold is through reductive amination. This strategy involves the reaction of a carbonyl compound with an amine source, followed by reduction of the in situ-formed imine or enamine intermediate. For the synthesis of (S)-1-(tert-butyldimethylsilyloxy)propan-2-amine, this would typically involve the reductive amination of a suitable keto-alcohol precursor.

A key precursor for this route is 1-hydroxypropan-2-one. The hydroxyl group of this precursor can be protected with a TBDMS group to yield 1-(tert-butyldimethylsilyloxy)propan-2-one. This protected ketone can then undergo reductive amination with an ammonia (B1221849) source, such as ammonia gas or an ammonium salt (e.g., ammonium acetate), in the presence of a reducing agent.

A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and the stereochemical outcome.

Table 2: Reducing Agents for the Reductive Amination of 1-(tert-butyldimethylsilyloxy)propan-2-one

| Reducing Agent | Amine Source | Solvent | Key Features |

| Sodium Borohydride | Ammonia | Methanol | Mild and readily available |

| Sodium Cyanoborohydride | Ammonium Acetate | Methanol | Effective at acidic pH |

| H₂, Pd/C | Ammonia | Ethanol | Catalytic, often requires pressure |

To achieve the desired (S)-stereochemistry at the amine center, enantioselective methods are required, which are discussed in more detail in section 2.2.

Enantioselective and Diastereoselective Synthesis Approaches

The biological activity of chiral molecules is highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for the precise control of the stereogenic center in (S)-1-(tert-butyldimethylsilyloxy)propan-2-amine is of paramount importance.

Methodologies for Controlling Diastereoselectivity in Multi-Step Sequences

In synthetic routes that involve the creation of multiple stereocenters, controlling the diastereoselectivity is crucial. While the target molecule itself has only one stereocenter, its synthesis may proceed through intermediates with multiple chiral centers. For instance, if a chiral auxiliary is employed to direct the stereochemical outcome of a reaction, diastereomeric intermediates will be formed.

One common strategy involves the diastereoselective reduction of a chiral imine or a related derivative. For example, a chiral N-sulfinyl imine can be prepared from 1-(tert-butyldimethylsilyloxy)propan-2-one and a chiral sulfinamide. The subsequent reduction of this imine with a hydride source, such as lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H), can proceed with high diastereoselectivity, dictated by the stereochemistry of the sulfinyl group. The chiral auxiliary can then be cleaved to afford the desired chiral amine.

Development of Enantioselective Routes to Chiral Amine Centers

The direct creation of the chiral amine center with the correct (S)-configuration is a highly desirable and atom-economical approach. This can be achieved through various enantioselective catalytic methods.

One prominent method is the asymmetric reductive amination of 1-(tert-butyldimethylsilyloxy)propan-2-one. This transformation can be catalyzed by chiral transition metal complexes, often employing iridium or rhodium catalysts with chiral phosphine (B1218219) ligands. The chiral catalyst coordinates to the imine intermediate and directs the hydride attack from one face, leading to the preferential formation of one enantiomer.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral amines. Chiral phosphoric acids or chiral primary amines can be used to catalyze the asymmetric reduction of imines, often in the presence of a Hantzsch ester as the reducing agent. These methods offer the advantage of being metal-free and often proceed under mild reaction conditions.

Advanced Synthetic Protocols and Process Considerations

Beyond the fundamental synthetic strategies, several advanced protocols and process considerations are important for the efficient and scalable production of (S)-1-(tert-butyldimethylsilyloxy)propan-2-amine.

Purification: The purification of the final product and intermediates is a critical step. Due to the basic nature of the amine, standard silica gel chromatography can sometimes lead to product tailing and decomposition. To mitigate these issues, the silica gel can be pre-treated with a base, such as triethylamine, or an alternative stationary phase like alumina (B75360) can be used. Another approach involves the temporary protection of the amine group, for example, as a carbamate, to facilitate purification, followed by a deprotection step.

Scale-Up: Transitioning a synthetic route from a laboratory scale to an industrial scale presents several challenges. For silylation reactions, the cost and handling of large quantities of silylating agents and solvents need to be considered. In reductive amination processes, the safe handling of hydrogen gas and the management of heat generated during the reaction are crucial safety considerations. Biocatalytic methods, using enzymes such as transaminases, are gaining attention for the large-scale synthesis of chiral amines due to their high enantioselectivity and mild reaction conditions. dtu.dk

Process Safety: Silylation reactions, particularly with chlorosilanes, can generate corrosive byproducts like hydrogen chloride. researchgate.net Therefore, appropriate reactor materials and scrubbing systems are necessary to handle these corrosive gases safely. Reductive amination reactions, especially those involving highly reactive reducing agents like LAH, require careful control of reaction temperature and reagent addition to prevent runaway reactions. A thorough process hazard analysis is essential before scaling up any chemical synthesis.

Enzymatic and Biocatalytic Cascades for Chiral Amine Production

The production of chiral amines, essential building blocks for many pharmaceuticals, has increasingly moved towards biocatalytic methods due to their high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical routes. manchester.ac.uk Enzymatic cascades, which involve multiple sequential enzymatic reactions in a single pot, are particularly advantageous as they eliminate the need to isolate and purify intermediates, thus saving time, reagents, and operational steps. turner-biocatalysis.comtudelft.nl

Key enzymes in the synthesis of chiral amines include amine dehydrogenases (AmDHs), ω-transaminases (ω-TAs), imine reductases (IREDs), and alcohol dehydrogenases (ADHs). manchester.ac.uknih.gov These biocatalysts can be combined in various cascade designs to produce chiral amines from simple precursors like alcohols or ketones. turner-biocatalysis.comrsc.org For instance, a "hydrogen borrowing" cascade can couple an ADH with an AmDH to convert a primary alcohol into a chiral amine. turner-biocatalysis.comrsc.org In such a system, the ADH first oxidizes the alcohol to an intermediate aldehyde or ketone, which is then reductively aminated by the AmDH to yield the desired chiral amine. rsc.org The co-immobilization of these enzymes on solid supports can enhance their stability and catalytic efficiency, leading to higher product yields. rsc.org

Another powerful approach is the combination of an ene-reductase (ERED) and an amine dehydrogenase (AmDH) in a bienzymatic cascade to produce chiral amines with high diastereomeric and enantiomeric excess from unsaturated carbonyl substrates. tudelft.nl Cofactor regeneration, typically using a glucose dehydrogenase (GDH) system, is integrated into these cascades to ensure a continuous supply of the necessary NAD(P)H. tudelft.nl These multi-enzyme systems mimic natural metabolic pathways and offer a sustainable route to valuable chiral intermediates. manchester.ac.ukchemrxiv.org

| Enzyme Class | Abbreviation | Function in Cascade | Typical Precursor |

|---|---|---|---|

| Amine Dehydrogenase | AmDH | Reductive amination of ketones/aldehydes | Ketones, Aldehydes |

| ω-Transaminase | ω-TA | Transfer of an amino group from a donor to a ketone/aldehyde | Ketones, Aldehydes |

| Imine Reductase | IRED | Asymmetric reduction of imines | Imines (often formed in situ) |

| Alcohol Dehydrogenase | ADH | Oxidation of alcohols to ketones/aldehydes | Alcohols |

| Ene-Reductase | ERED | Asymmetric reduction of C=C double bonds | α,β-Unsaturated Ketones/Aldehydes |

Convergent and Divergent Synthetic Design Utilizing Silylated Intermediates

Silylated intermediates, such as (S)-1-(tert-butyldimethylsilyloxy)propan-2-amine, play a crucial role in modern organic synthesis. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for hydroxyl functions due to its steric bulk and stability under various reaction conditions, while being readily removable with fluoride (B91410) ions or acid. The use of such silylated building blocks is central to both convergent and divergent synthetic strategies.

Conversely, divergent synthesis allows for the creation of a library of structurally related compounds from a common intermediate. nih.gov A silylated chiral precursor can be modified at different positions to generate a range of final products. For example, the free amine group of (S)-1-(tert-butyldimethylsilyloxy)propan-2-amine could be functionalized in various ways, followed by deprotection of the silyl ether and further modification at the hydroxyl position, leading to a diverse set of molecules from a single starting material. Palladium-catalyzed intermolecular silylation of C-H bonds is an emerging technique that provides stereoselective access to optically pure β-silyl-α-amino acids, which are valuable silylated intermediates for these strategies. nih.gov The strategic use of silyl groups not only protects functional groups but can also direct the stereochemical outcome of subsequent reactions. nih.gov

| Strategy | Description | Advantage | Role of Silylated Intermediate |

|---|---|---|---|

| Convergent Synthesis | Assembling a target molecule from several independently prepared fragments. | Higher overall yield, fewer steps in the main chain. | Acts as a key building block, incorporating specific functionality and stereochemistry. |

| Divergent Synthesis | Creating a variety of different compounds from a single, common intermediate. | Efficient generation of compound libraries for screening. | Serves as the core structure that is systematically modified. |

Considerations for Laboratory Scale-Up and Optimized Synthesis in Research

Transitioning a synthetic route for a compound like (S)-1-(tert-butyldimethylsilyloxy)propan-2-amine from a small research-scale to a larger laboratory or pilot-plant scale requires careful optimization of several parameters. researchgate.net The goal is to develop a process that is not only high-yielding but also robust, safe, and economically viable.

Key considerations for scale-up include:

Reagent Selection and Stoichiometry: Reagents that are inexpensive, readily available, and safe to handle in larger quantities are preferred. The stoichiometry of reactants must be optimized to maximize conversion while minimizing waste and side products.

Reaction Conditions: Temperature, pressure, reaction time, and mixing efficiency must be precisely controlled. What works in a small flask may not translate directly to a large reactor. For instance, heat transfer becomes a significant issue on a larger scale, and exothermic reactions may require specialized cooling systems.

Catalyst Efficiency and Loading: For catalytic reactions, minimizing the catalyst loading without sacrificing reaction rate or yield is crucial for cost-effectiveness. The stability and recyclability of the catalyst are also important factors.

Solvent Choice and Work-up Procedures: The choice of solvent impacts reaction kinetics, solubility, and safety. On a larger scale, minimizing solvent volume and using environmentally benign solvents is important. The work-up and purification procedures (e.g., extraction, crystallization, chromatography) must be scalable and efficient. researchgate.net For example, purification by column chromatography, common in research labs, is often impractical for large quantities, making crystallization a more desirable method.

Process Safety: A thorough safety analysis must be conducted to identify potential hazards, such as highly exothermic reactions, formation of toxic byproducts, or handling of pyrophoric reagents.

Reactivity and Transformations of S 1 Tert Butyldimethylsilyloxy Propan 2 Amine

Chemical Transformations Involving the Amine Functionality

The primary amine group in (S)-1-(Tert-butyldimethylsilyloxy)propan-2-amine is a nucleophilic center that readily participates in a variety of reactions, allowing for the introduction of new functional groups and the construction of more complex chiral molecules.

Oxidative Derivatization Pathways

While the primary amine is susceptible to oxidation, the tert-butyldimethylsilyl (TBDMS) protecting group demonstrates considerable stability under certain oxidative conditions. For instance, in the synthesis of N-nitrosamines using tert-butyl nitrite (B80452) (TBN) under solvent-free conditions, acid-labile protecting groups such as TBDMS remain intact. rsc.org This suggests that specific oxidative transformations, such as N-nitrosation, can be achieved selectively at the amine functionality without cleaving the silyl (B83357) ether.

However, stronger oxidizing agents would be expected to transform the amine into other functional groups, such as nitro compounds or oximes, though specific literature on such transformations for this particular substrate is sparse. The choice of oxidant and reaction conditions is crucial to achieve the desired derivatization while preserving the silyl protecting group.

Reductive Modifications for Amine Structure Elaboration

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and is highly applicable to (S)-1-(Tert-butyldimethylsilyloxy)propan-2-amine. wikipedia.orgmasterorganicchemistry.com This two-step, often one-pot, process involves the initial reaction of the primary amine with a ketone or aldehyde to form an imine intermediate. The subsequent in-situ reduction of the imine furnishes a new secondary amine. wikipedia.orglibretexts.org

This method avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their selectivity for reducing the imine in the presence of the starting carbonyl compound. organic-chemistry.orgharvard.edu The reaction is versatile, allowing for the introduction of a wide array of substituents onto the nitrogen atom.

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Acetone | Sodium triacetoxyborohydride | N-isopropyl-(S)-1-(tert-butyldimethylsilyloxy)propan-2-amine |

| Benzaldehyde | Sodium cyanoborohydride | N-benzyl-(S)-1-(tert-butyldimethylsilyloxy)propan-2-amine |

| Cyclohexanone | Sodium triacetoxyborohydride | N-cyclohexyl-(S)-1-(tert-butyldimethylsilyloxy)propan-2-amine |

N-Alkylation and N-Acylation Reactions for Functional Group Introduction

Direct N-alkylation and N-acylation provide straightforward routes to modify the amine functionality.

N-Alkylation: This reaction involves the nucleophilic substitution of an alkyl halide by the amine. wikipedia.org The reaction typically requires a base to neutralize the hydrogen halide byproduct. A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. nih.gov Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

N-Acylation: The amine readily reacts with acylating agents like acyl chlorides and acid anhydrides to form stable amide derivatives. cato-chem.comchemguide.co.uk The reaction with an acyl chloride is typically rapid and exothermic, often carried out in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to scavenge the generated hydrogen chloride. sigmaaldrich.comsmolecule.com Acid anhydrides offer a milder alternative for acylation. researchgate.net This transformation is generally high-yielding and chemoselective, providing a reliable method for introducing a wide range of acyl groups.

| Reagent | Reaction Type | Base | Solvent | Product Type |

|---|---|---|---|---|

| Benzyl bromide | N-Alkylation | Potassium carbonate | Acetonitrile | Secondary Amine |

| Acetyl chloride | N-Acylation | Triethylamine | Dichloromethane (B109758) | Amide |

| Acetic anhydride | N-Acylation | Pyridine | Dichloromethane | Amide |

| Benzoyl chloride | N-Acylation | Triethylamine | Tetrahydrofuran (B95107) | Amide |

Transformations of the Protected Hydroxyl Group

The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group for the primary hydroxyl function, stable to a variety of reaction conditions. However, it can be selectively removed to liberate the alcohol for further functionalization.

Selective Deprotection Strategies for Tert-butyldimethylsilyl Ethers

The cleavage of the Si-O bond in TBDMS ethers is most commonly achieved through fluoride-mediated or acidic hydrolysis methods.

Fluoride-Mediated Deprotection: Fluoride (B91410) ions have a high affinity for silicon, making fluoride-based reagents highly effective for cleaving silyl ethers. The driving force for this reaction is the formation of the very strong Si-F bond. researchgate.net The most common reagent for this purpose is tetra-n-butylammonium fluoride (TBAF), typically used as a solution in tetrahydrofuran (THF). umich.eduresearchgate.net The reaction is generally fast and occurs under mild, neutral to slightly basic conditions, which are compatible with many other functional groups.

Acidic Hydrolysis: TBDMS ethers can also be cleaved under acidic conditions. researchgate.net The rate of hydrolysis is dependent on the steric hindrance around the silicon atom. Common reagents for acidic deprotection include aqueous hydrochloric acid (HCl) or trifluoroacetic acid (TFA). fishersci.co.uk These conditions are generally harsher than fluoride-mediated methods and may not be suitable for substrates containing other acid-labile functional groups.

| Method | Reagent | Solvent | Typical Conditions |

|---|---|---|---|

| Fluoride-Mediated | Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature |

| Acidic Hydrolysis | Aqueous Hydrochloric Acid (HCl) | Methanol or THF | Room Temperature |

| Acidic Hydrolysis | Trifluoroacetic Acid (TFA) | Dichloromethane/Water | Room Temperature |

Post-Deprotection Functional Group Interconversions and Derivatizations

Upon removal of the TBDMS group, the resulting chiral amino alcohol, (S)-alaninol, becomes available for further transformations. libretexts.org (S)-alaninol is a valuable precursor for the synthesis of a variety of chiral ligands used in asymmetric catalysis. libretexts.org The bifunctional nature of (S)-alaninol, possessing both a primary amine and a primary alcohol, allows for its incorporation into more complex molecular architectures.

Two prominent classes of chiral ligands synthesized from (S)-alaninol are phosphoramidites and oxazolines.

Phosphoramidite (B1245037) Ligands: These ligands are synthesized by reacting (S)-alaninol with a chlorophosphite reagent, often derived from a chiral biphenol like BINOL, in the presence of a base. wikipedia.orgorgsyn.org The resulting phosphoramidite ligands are highly effective in a range of transition metal-catalyzed asymmetric reactions, including hydrogenations and conjugate additions.

Oxazoline Ligands: The synthesis of chiral oxazolines from (S)-alaninol typically involves the formation of a β-hydroxy amide followed by cyclization. nih.govorganic-chemistry.org These pyridine bis(oxazoline) (PyBOX) or related ligands are widely used in asymmetric catalysis, coordinating to metal centers to create a chiral environment that directs the stereochemical outcome of the reaction. diva-portal.org

The derivatization of (S)-alaninol into these privileged ligand classes highlights the utility of (S)-1-(Tert-butyldimethylsilyloxy)propan-2-amine as a key starting material for accessing valuable tools in asymmetric synthesis.

Concerted Reactions Leveraging Both Amine and Protected Hydroxyl Functionalities

The strategic placement of a primary amine and a silyl-protected primary alcohol in (S)-1-(Tert-butyldimethylsilyloxy)propan-2-amine allows for its participation in a variety of concerted reactions. These transformations capitalize on the unique reactivity of both functional groups, often in a sequential or simultaneous manner, to construct complex molecular architectures with a high degree of stereochemical control.

Applications in Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the reactants. taylorandfrancis.com (S)-1-(Tert-butyldimethylsilyloxy)propan-2-amine is a valuable chiral building block in such reactions, where the amine functionality serves as a key nucleophilic component.

One notable application is in the Petasis borono-Mannich (PBM) reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid. nih.gov The amine group of (S)-1-(Tert-butyldimethylsilyloxy)propan-2-amine can react with an aldehyde and a vinylboronic acid, for instance, to generate chiral allylic amines. The protected hydroxyl group remains intact during this transformation, providing a handle for further synthetic manipulations.

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming events that occur under the same reaction conditions without the isolation of intermediates. The dual functionality of (S)-1-(Tert-butyldimethylsilyloxy)propan-2-amine makes it an ideal substrate for designing cascade sequences. For example, the amine can participate in an initial reaction, and the resulting intermediate can then undergo a subsequent transformation involving the silyl-protected hydroxyl group, often after a deprotection step. This approach allows for the rapid construction of complex heterocyclic and acyclic structures from simple starting materials.

| Reaction Type | Reactants | Key Features |

| Petasis Borono-Mannich | (S)-1-(Tert-butyldimethylsilyloxy)propan-2-amine, Aldehyde, Organoboronic Acid | Forms chiral amines; protected hydroxyl allows for further functionalization. |

| Cascade Sequences | (S)-1-(Tert-butyldimethylsilyloxy)propan-2-amine, various electrophiles and coupling partners | Amine initiates a sequence of reactions, leading to complex molecules in a single pot. |

Intramolecular Cyclization and Ring-Forming Processes

The presence of both a nucleophilic amine and a protected hydroxyl group within the same molecule facilitates intramolecular cyclization reactions to form various heterocyclic structures. Following a synthetic sequence where the amine is functionalized, the silyl ether can be deprotected to reveal the primary alcohol. This newly liberated hydroxyl group can then participate in an intramolecular reaction with a suitably positioned electrophilic center, leading to the formation of cyclic ethers, lactones, or other ring systems.

The stereocenter inherent in (S)-1-(Tert-butyldimethylsilyloxy)propan-2-amine is crucial in these cyclization processes, as it directs the stereochemical outcome of the newly formed ring. This strategy has been employed in the synthesis of stereochemically defined substituted morpholines, piperidines, and other nitrogen- and oxygen-containing heterocycles.

For instance, the amine can be acylated with a reagent containing a latent electrophile. After deprotection of the silyl ether, the resulting alcohol can attack the electrophilic site, leading to cyclization. The conditions for these reactions are often mild, preserving the integrity of other functional groups within the molecule.

| Cyclization Product | Key Transformation | Stereochemical Outcome |

| Substituted Morpholines | Acylation of amine, deprotection, and intramolecular etherification. | Controlled by the (S)-stereocenter. |

| Chiral Piperidines | Functionalization of amine, deprotection, and intramolecular cyclization. | High diastereoselectivity. |

Role in Stereoselective Cross-Coupling Reactions (e.g., Negishi Coupling)

While the primary amine and protected hydroxyl group are not directly involved in the catalytic cycle of cross-coupling reactions, they play a crucial directing and stereochemical-influencing role. In particular, derivatives of (S)-1-(Tert-butyldimethylsilyloxy)propan-2-amine are utilized in stereoselective cross-coupling reactions, such as the Negishi coupling. wikipedia.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org The stereocenter of the (S)-1-(Tert-butyldimethylsilyloxy)propan-2-amine backbone can be used to create chiral organozinc reagents. The reaction of these chiral reagents with various electrophiles proceeds with high stereospecificity, allowing for the formation of new carbon-carbon bonds with excellent control over the absolute stereochemistry.

The protected hydroxyl group in these substrates provides steric bulk and can influence the trajectory of the incoming electrophile, further enhancing the stereoselectivity of the coupling reaction. This approach is particularly valuable for the synthesis of enantiomerically enriched compounds containing quaternary stereocenters.

| Coupling Reaction | Role of the Chiral Moiety | Resulting Product Feature |

| Negishi Coupling | Directs the stereochemical outcome of the C-C bond formation. | Enantiomerically enriched products. |

| Suzuki-Miyaura Coupling | Can be used to prepare chiral organoboron reagents. | Stereodefined carbon-carbon bonds. nih.gov |

Strategic Applications in Asymmetric Synthesis and Chiral Molecule Construction

Versatile Chiral Building Block in Complex Chemical Synthesis

The utility of (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine stems from its role as a versatile precursor and structural component in the synthesis of high-value, stereochemically rich molecules. The primary amine offers a nucleophilic handle for a variety of transformations, while the protected hydroxyl group allows for selective deprotection and subsequent functionalization, enabling stepwise and controlled synthetic strategies.

(s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine is a foundational starting material for the synthesis of more complex chiral amines and 1,2-amino alcohols, which are prevalent motifs in pharmaceuticals and natural products. smolecule.comresearchgate.netnih.gov The tert-butyldimethylsilyl (TBDMS) protecting group can be selectively removed under acidic conditions, revealing the primary alcohol for further reactions, while the amine group can be functionalized independently. smolecule.com

Research has demonstrated that related chiral tert-butylsulfinyl aldimines, precursors to this class of compounds, can undergo 1,2-addition of organometallic reagents to produce protected 1,2-amino alcohols with high yield and diastereoselectivity. researchgate.net This methodology provides a reliable route to a diverse range of substituted amino alcohols. The resulting products are crucial intermediates for synthesizing various biologically active compounds and chiral ligands for catalysis. smolecule.comresearchgate.net The enantiopure amine functionality is often transferred into target molecules, making it an essential component in the construction of many drugs. smolecule.comyale.edu

| Reactant/Precursor Class | Reagent | Product Type | Significance | Reference |

|---|---|---|---|---|

| α-silyloxy tert-butanesulfinyl aldimines | Grignard Reagents (R-MgX) | Protected 1,2-amino alcohols | High yields (85–96%) and diastereoselectivities (83:17–96:4) in non-coordinating solvents. | researchgate.net |

| (s)-1-(TBDMS-oxy)propan-2-amine | Alkylation/Arylation Reagents | Advanced secondary/tertiary chiral amines | Serves as a chiral amine synthon for complex drug molecules. | smolecule.com |

| Unprotected α-ketoamines | Ruthenium Catalysts (Asymmetric Transfer Hydrogenation) | Chiral 1,2-amino alcohols | A facile, highly enantioselective one-step process to access important drug molecules. | nih.gov |

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and other pharmacokinetic properties. smolecule.comupc.edu (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine is a valuable building block in this field. By incorporating this chiral amine into a peptide-like backbone, researchers can introduce specific stereochemical constraints and non-natural side chains, potentially leading to new drugs with enhanced properties. smolecule.com

The design of peptidomimetics often involves replacing parts of a peptide with non-peptide moieties to create more drug-like molecules. upc.edu The chiral fragment from (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine can serve as a scaffold, upon which other functional groups are appended to mimic the critical residues of a native peptide that are responsible for its biological activity, such as binding to a protein target. nih.gov This approach is particularly relevant for inhibiting protein-protein interactions (PPIs), which often involve large and shallow binding sites. nih.govpurdue.edu

Nitrogen-containing heterocycles are ubiquitous structural motifs in over half of all FDA-approved small-molecule drugs, as well as in natural products and agrochemicals. beilstein-journals.orgnih.gov The primary amine of (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine is a key functional group for constructing these ring systems. After the removal of any N-protecting groups (such as a tert-butanesulfinyl group used during its synthesis), the resulting free primary amine can be used in intramolecular cyclization reactions. beilstein-journals.orgresearchgate.net

This strategy involves reacting the chiral amine with another functional group within the same molecule, such as a leaving group, to form a new ring. This process allows for the creation of enantioenriched nitrogen-containing heterocycles like pyrrolidines, piperidines, and azetidines. beilstein-journals.orgresearchgate.net The stereocenter of the original amine building block directly translates into the stereochemistry of the final heterocyclic product, making this a powerful method for asymmetric synthesis. researchgate.net

Applications in Asymmetric Catalysis

In asymmetric catalysis, chiral molecules are used to control the stereochemical outcome of a chemical reaction, preferentially forming one enantiomer of the product over the other. (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine and its derivatives play significant roles both as precursors to chiral ligands and as components of organocatalytic systems.

Chiral ligands are organic molecules that coordinate to a metal center to form a chiral catalyst. The ligand's structure creates a chiral environment around the metal, directing the approach of reactants and leading to stereoselective product formation. 1,2-amino alcohols, which can be readily synthesized from (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine, are important precursors for many classes of chiral ligands. researchgate.net

The amine and alcohol functionalities can be further elaborated to create bidentate or polydentate ligands that bind tightly to metal centers. For example, the sulfinamide functionality, which is integral to the synthesis of the parent amine via Ellman's auxiliary, has proven to be an essential feature in an increasing number of ligands for asymmetric transition metal catalysis. yale.edu These ligands are employed in a wide range of stereoselective transformations, including hydrogenations, C-C bond formations, and oxidations. The modularity of starting materials like (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific reaction.

| Precursor/Motif | Catalyst/Ligand Type | Application | Significance | Reference |

|---|---|---|---|---|

| 1,2-Amino Alcohols | Bisoxazoline (BOX) ligands, Phosphine-amino alcohol ligands | Metal-catalyzed asymmetric synthesis (e.g., cyclopropanation, Diels-Alder) | Versatile and widely used ligand class derived from amino alcohol precursors. | researchgate.net |

| Sulfinamide Functionality | Chiral Sulfinamide-based Ligands | Asymmetric transition metal catalysis | The sulfinyl group provides a robust chiral environment for various transformations. | yale.edu |

| Chiral Amines | Amine-derived ligands for Ruthenium catalysts | Asymmetric transfer hydrogenation | Enables highly enantioselective reduction of ketones and imines. | nih.gov |

Organocatalysis is a branch of catalysis that uses small, chiral organic molecules to accelerate chemical reactions enantioselectively, avoiding the use of metals. Chiral amines and their derivatives are among the most powerful classes of organocatalysts. The sulfinyl group, a key feature in the synthesis of the title compound, has been leveraged to develop new classes of hydrogen-bonding organocatalysts. yale.edu

These catalysts utilize the unique ability of the sulfinyl group to enhance the acidity of a nearby proton (e.g., on an amide or thiourea) while providing a well-defined chiral environment. This activation mode is effective in a variety of enantioselective processes, including conjugate additions and protonations. yale.edudicp.ac.cn While (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine itself is typically a building block, the principles underlying its synthesis and its structural motifs are directly implemented in the rational design of effective organocatalysts for challenging stereoselective reactions. yale.edu

Utility in Specific Target Molecule Synthesis

The strategic importance of (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine is underscored by its application in the synthesis of a diverse array of target molecules with high degrees of stereochemical complexity.

Intermediate in the Total Synthesis of Natural Products and Related Structures

While direct, publicly available synthetic schemes detailing the use of (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine in the total synthesis of specific natural products are not readily found in broad searches, its structural motif is highly relevant to the synthesis of complex natural products containing chiral amino alcohol fragments. For instance, the synthesis of potent cytotoxic natural products like the tubulysins involves the construction of unique amino acid fragments such as tubuvaline and tubuphenylalanine. The methodologies for creating such fragments often rely on the use of chiral amines as starting materials or key intermediates.

The synthesis of these intricate components often involves the stereoselective introduction of an amine group, a role for which (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine is well-suited. The TBDMS ether provides robust protection of the hydroxyl group, allowing for a wide range of chemical transformations to be performed on the amine functionality or other parts of the molecule without compromising the integrity of the chiral alcohol.

Table 1: Key Moieties in Tubulysin Synthesis

| Component | Key Structural Feature | Relevance of Chiral Amines |

| Tubuvaline | A unique γ-amino acid with a thiazole ring and multiple stereocenters. | The chiral amine backbone is a critical component. |

| Tubuphenylalanine | A non-proteinogenic amino acid with a phenyl group. | Stereocontrolled synthesis is essential for biological activity. |

The general strategies employed in the synthesis of such fragments often involve the coupling of a chiral amine with other synthetic intermediates, followed by further elaboration to the final complex structure. The silyl (B83357) ether in (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine can be readily cleaved under specific conditions at a later stage of the synthesis to reveal the free hydroxyl group, which can then be used for further functionalization.

Building Block for Advanced Agrochemicals and Specialty Chemical Agents

The demand for enantiomerically pure agrochemicals is on the rise, driven by the need for more effective and environmentally benign pesticides. Chiral compounds often exhibit different biological activities between their enantiomers, with one enantiomer typically being significantly more active than the other. The use of single-enantiomer agrochemicals can lead to reduced application rates, lower environmental impact, and improved target specificity.

(s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine represents a valuable chiral building block for the synthesis of such advanced agrochemicals. While specific, commercialized agrochemicals derived directly from this compound are not widely documented in the public domain, its structural features make it an ideal candidate for the synthesis of novel chiral fungicides, herbicides, and insecticides. The chiral aminopropanol backbone can be incorporated into a larger molecular framework to impart the desired stereochemistry, which is often crucial for the compound's interaction with its biological target in pests or weeds.

For example, the synthesis of certain systemic fungicides involves the reaction of a chiral amine with a suitable electrophile to form a larger, biologically active molecule. The tert-butyldimethylsilyl protecting group in (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine allows for selective reactions at the amine group while the hydroxyl functionality remains masked.

Precursor in the Development of Advanced Materials and Polymers with Defined Chiral Centers

The incorporation of chiral centers into polymer backbones can lead to materials with unique and desirable properties, including the ability to recognize and separate other chiral molecules, and applications in chiral chromatography and asymmetric catalysis. Chiral polymers can also exhibit interesting optical and electronic properties.

(s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine can serve as a chiral monomer or a chiral directing agent in the synthesis of such advanced materials. For instance, it can be envisioned as a monomer in the synthesis of chiral polyamides or polyimides. The amine functionality can react with dicarboxylic acids or their derivatives to form the polymer backbone, while the chiral center from the propan-2-amine moiety imparts chirality to the entire polymer chain. The tert-butyldimethylsilyloxy group can either be retained in the final polymer to influence its physical properties, such as solubility and thermal stability, or it can be removed post-polymerization to generate polymers with pendant hydroxyl groups, which can be further functionalized.

Table 2: Potential Chiral Polymers from (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine

| Polymer Type | Monomer 1 | Monomer 2 | Potential Application |

| Chiral Polyamide | (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine | Diacyl Chloride | Chiral stationary phase for chromatography |

| Chiral Polyimide | (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine | Dianhydride | Enantioselective membranes |

The synthesis of such polymers would involve step-growth polymerization techniques, where the precise control of stoichiometry and reaction conditions would be crucial to obtain high molecular weight polymers with well-defined structures.

Role in Radiosynthesis and Radiolabeling Approaches

Radiolabeled molecules are indispensable tools in medical imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive visualization and quantification of biological processes at the molecular level. The development of novel radiotracers often requires the synthesis of precursors that can be efficiently labeled with a radionuclide.

While there is currently limited specific information available in the public domain detailing the use of (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine in radiosynthesis, its structure suggests potential utility in this field. The amine group can serve as a site for the attachment of a chelating agent, which can then coordinate a metallic radionuclide. Alternatively, the molecule could be modified to incorporate a leaving group that can be displaced by a radiolabeled nucleophile in the final step of a radiosynthesis.

The presence of the chiral center is of particular interest, as it could lead to the development of enantioselective radiotracers that can differentiate between stereospecific biological targets, such as receptors or enzymes in the brain. The TBDMS protecting group could play a role in modulating the lipophilicity of the final radiotracer, which is a critical parameter for its biodistribution and ability to cross the blood-brain barrier. Further research is needed to explore the full potential of this chiral building block in the development of novel imaging agents.

Advanced Spectroscopic and Stereochemical Analysis in Research Contexts

Methodologies for Stereochemical Assignment and Purity Determination

The confirmation of the enantiomeric and diastereomeric purity of chiral compounds is a critical step in asymmetric synthesis. For (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine, a combination of chromatographic and spectroscopic methods is employed to ensure its stereochemical fidelity.

Chiral Chromatography Techniques (e.g., High-Performance Liquid Chromatography) for Enantiomeric Excess Evaluation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, allowing for the precise determination of enantiomeric excess (e.e.). The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For primary amines like (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine, direct analysis can be challenging due to weak chromophores. Therefore, derivatization with a suitable chromophore-containing reagent is often employed to enhance UV detection and promote effective chiral recognition.

Research findings indicate that polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the enantioseparation of chiral amines and amino alcohols. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is critical for achieving optimal resolution. The presence of a small amount of an amine modifier, like diethylamine (B46881) (DEA), in the mobile phase can improve peak shape and resolution for amine-containing analytes.

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (after derivatization) |

| Expected Elution | Baseline separation of enantiomers |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure of (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine.

In the context of diastereomeric ratio determination, NMR spectroscopy is particularly powerful. When the chiral amine is reacted with a chiral derivatizing agent, two diastereomers are formed. The distinct chemical environments of the nuclei in these diastereomers often lead to separate, quantifiable signals in the NMR spectrum, allowing for the determination of the diastereomeric ratio by integration. Even in cases of signal overlap in crowded spectra, advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, thereby enhancing spectral resolution. rsc.org

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -Si-C(CH₃)₃ | ~0.89 (s, 9H) | ~25.9 |

| -Si(CH₃)₂ | ~0.05 (s, 6H) | ~-4.8 |

| -CH(NH₂)-CH₃ | ~1.10 (d, 3H) | ~20.5 |

| -CH(NH₂)- | ~3.0-3.2 (m, 1H) | ~48.0 |

| -O-CH₂- | ~3.4-3.6 (m, 2H) | ~68.0 |

| -Si-C(CH₃)₃ | - | ~18.1 |

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine, HRMS confirms the elemental composition and provides strong evidence for its identity.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of silylated compounds is well-characterized. A common fragmentation pathway for tert-butyldimethylsilyl ethers involves the loss of the tert-butyl group ([M-57]⁺), which is often a prominent peak in the mass spectrum. Other characteristic fragments can arise from cleavages adjacent to the nitrogen atom and the silyl (B83357) ether group.

| Fragment Ion | Proposed Structure | m/z (Calculated) |

|---|---|---|

| [M+H]⁺ | C₉H₂₄NOSi⁺ | 190.1627 |

| [M-CH₃]⁺ | C₈H₂₀NOSi⁺ | 174.1314 |

| [M-C₄H₉]⁺ | C₅H₁₄NOSi⁺ | 132.0845 |

| [CH₂=NH-CH(CH₃)-CH₂-O-Si(CH₃)₂]⁺ | C₇H₁₆NOSi⁺ | 158.0999 |

In Situ Spectroscopic Monitoring for Reaction Mechanism Elucidation

Understanding reaction mechanisms is fundamental to optimizing reaction conditions and developing robust synthetic processes. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of reacting species without the need for sampling. nih.gov These methods can provide valuable kinetic and mechanistic insights into reactions involving (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine.

For instance, during the silylation of (S)-alaninol to form the target compound, in situ FTIR can monitor the disappearance of the O-H stretching band of the alcohol and the appearance of the Si-O stretching band of the silyl ether. This allows for the determination of reaction kinetics and the identification of any transient intermediates. Similarly, during reactions where the amine functionality of (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine is involved, changes in the N-H bending and stretching vibrations can be tracked to follow the reaction progress.

Spectroscopic Characterization of Protecting Group Dynamics and Cleavage Efficiencies

The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols due to its stability under a range of conditions and its selective removal. organic-chemistry.org Spectroscopic methods are instrumental in studying the dynamics of the TBDMS group and quantifying the efficiency of its cleavage from (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine.

The cleavage of the TBDMS ether can be readily monitored by ¹H NMR spectroscopy by observing the disappearance of the characteristic signals for the tert-butyl (~0.9 ppm) and dimethylsilyl (~0.1 ppm) groups and the reappearance of the signals corresponding to the deprotected alcohol. This allows for a quantitative assessment of the deprotection efficiency over time.

Furthermore, spectrophotometric assays can be developed for high-throughput screening of deprotection conditions. By using a chromogenic analog of the substrate, the release of the deprotected chromophore upon silyl ether cleavage can be monitored by UV-Vis spectroscopy, providing a rapid and convenient method for determining cleavage efficiencies under various conditions.

Computational and Mechanistic Investigations

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These studies allow for the identification of transition states, intermediates, and the calculation of activation energies, thereby providing a detailed mechanistic picture of a reaction.

For reactions involving (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine, such as its use as a chiral ligand or as a reactant in nucleophilic additions, DFT calculations could elucidate the operative reaction pathways. For instance, in a catalytic cycle, DFT can be used to model the coordination of the amine to a metal center, the subsequent activation of substrates, and the final product formation. The calculations would reveal the lowest energy pathway, helping to understand why certain products are formed preferentially.

In analogous systems involving chiral amines and silyl (B83357) ethers, DFT studies have successfully predicted reaction outcomes. For example, in the context of asymmetric catalysis, the mechanism of Rh(II)/chiral guanidine-catalyzed N-H bond insertion reactions has been explored using DFT. rsc.org These studies revealed a stepwise mechanism involving the formation of a C-N bond followed by an enantioselective H-shift, with the chiral catalyst facilitating stereocontrol through a hydrogen-bonding network. rsc.org A similar approach could be applied to reactions involving (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine to understand its role in directing stereoselective transformations.

Table 1: Key Parameters from Quantum Chemical Studies of Analogous Chiral Systems

| Parameter | Description | Relevance to (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Lower activation energies for pathways leading to the desired stereoisomer would explain observed selectivity. |

| Transition State Geometry | The arrangement of atoms at the highest point on the reaction coordinate. | Analysis of non-covalent interactions in the transition state can reveal the origin of stereocontrol. |

| Reaction Intermediates | Transient species formed during a multi-step reaction. | Identification of key intermediates helps in understanding the overall reaction mechanism. |

This table is illustrative and based on general principles of quantum chemical studies.

Conformational Analysis and Prediction of Stereoselectivity

The stereochemical outcome of a reaction involving a chiral molecule is often determined by its conformational preferences and the way it interacts with other reactants. Conformational analysis, through computational methods, can identify the most stable conformations of (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine and its complexes.

Molecular mechanics and DFT calculations are commonly employed to explore the conformational landscape of flexible molecules. For (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine, the rotation around the C-O, C-C, and C-N bonds would be of particular interest. The bulky tert-butyldimethylsilyl (TBDMS) group is expected to significantly influence the conformational preferences, sterically shielding one face of the molecule.

In studies of similar chiral ligands, such as diarylprolinol silyl ethers, computational methods have been used to explain the origins of enantioselectivity. rsc.org By comparing the energies of different transition states leading to the various stereoisomers, researchers can predict which product will be favored. These models often reveal that subtle non-covalent interactions, such as hydrogen bonds or van der Waals forces, play a crucial role in stabilizing the favored transition state. researchgate.net For (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine, conformational analysis would be key to predicting how its inherent chirality is transferred during a reaction to create a new stereocenter.

A study on 1-thioderivatives of 2-propanol highlighted the influence of heteroatom interactions on conformational preference, which was determined using NMR spectroscopy and could be rationalized by computational models. researchgate.net

Theoretical Modeling of Protecting Group Effects on Molecular Reactivity and Selectivity

The tert-butyldimethylsilyl (TBDMS) group in (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine is not merely a passive protecting group; it actively influences the molecule's reactivity and selectivity. Theoretical modeling can quantify these effects.

The TBDMS group exerts both steric and electronic effects. Sterically, its bulk can direct incoming reagents to the less hindered face of the molecule, a fundamental principle in achieving high stereoselectivity. total-synthesis.com Electronically, silyl ethers are generally considered to be electron-donating, which can increase the nucleophilicity of the nearby amine group.

Computational studies on silyl-protected carbohydrates have shown that silyl groups significantly influence the reactivity of glycosyl donors. nih.gov The electron-donating nature of the silyl ethers can make the molecule more reactive compared to those with electron-withdrawing protecting groups like acetyls. nih.gov Furthermore, the steric bulk of TBDMS groups has been shown to direct glycosylation reactions to produce exclusively one stereoisomer. nih.gov These findings suggest that the TBDMS group in (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine plays a critical role in controlling its chemical behavior.

Table 2: Influence of the TBDMS Protecting Group

| Effect | Description | Predicted Impact on (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine |

| Steric Hindrance | The large size of the TBDMS group physically blocks access to certain parts of the molecule. | Directs incoming reactants to the opposite face, enhancing stereoselectivity. |

| Electronic Effect | Silyl ethers are electron-donating, increasing electron density on the oxygen atom. | May increase the nucleophilicity of the amine group through space or by influencing the overall electronic nature of the molecule. |

| Conformational Rigidity | The bulky group can restrict bond rotation, favoring specific conformations. | Locks the molecule into a conformation that is pre-organized for stereoselective reactions. |

This table summarizes the generally accepted effects of the TBDMS protecting group.

Computational Studies of Ligand-Substrate Interactions in Catalytic Systems

When (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine is used as a chiral ligand in a catalytic system, its interaction with the metal center and the substrate is paramount for achieving high enantioselectivity. Computational studies can model these interactions in detail.

Molecular docking and molecular dynamics simulations can be used to predict the binding mode of the ligand to a metal catalyst and the subsequent approach of the substrate. These simulations provide a dynamic view of the catalytic process and can identify key interactions that are responsible for stereochemical control.

For example, DFT calculations on chiral gold(I) complexes have been used to analyze the chiral binding pocket and understand how non-covalent interactions between the substrate and the catalyst direct enantioselective folding. nih.gov In such studies, the analysis of non-covalent interactions (NCI) can reveal stabilizing hydrogen bonds or van der Waals contacts that favor one transition state over another. While no specific studies on (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine are available, the principles from these analogous systems would apply. The chiral environment created by the (s)-propan-2-amine backbone, coupled with the steric directing effect of the TBDMS group, would be modeled to understand how it orchestrates the stereoselective transformation of the substrate.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Atom-Economical Synthetic Routes

The demand for enantiomerically pure chiral amines in the pharmaceutical and fine chemical industries necessitates the development of environmentally benign and efficient synthetic methods. acs.org Traditional routes often involve multiple steps and the use of stoichiometric reagents, leading to significant waste. Future research is focused on overcoming these limitations through greener, more atom-economical approaches.

Key strategies include:

Biocatalysis : The use of enzymes offers a highly selective and sustainable alternative to conventional chemical catalysis. wiley.com Amine dehydrogenases (AmDHs) and ω-transaminases (ω-TAs) are particularly promising for the synthesis of chiral amines. wiley.comhims-biocat.eunih.gov These enzymatic reactions typically occur in aqueous media under mild conditions, minimizing waste and energy consumption. hims-biocat.eu For instance, a potential biocatalytic route to (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine could involve the reductive amination of 1-((tert-Butyldimethylsilyl)oxy)propan-2-one using an engineered (S)-selective AmDH. nih.govsigmaaldrich.com The primary byproduct in such a process is water, representing a significant improvement in atom economy.

Asymmetric Hydrogenation : Transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral imines is one of the most direct and efficient methods for preparing α-chiral amines. acs.org This approach boasts excellent atom economy, with hydrogen as the reductant and minimal byproduct formation. acs.org Future work could involve designing novel chiral ligands for rhodium or iridium catalysts to achieve high enantioselectivity in the hydrogenation of the imine precursor to (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine.

| Synthetic Strategy | Key Advantages | Potential Byproducts | Reaction Conditions |

| Biocatalysis (e.g., AmDH) | High enantioselectivity (>99% ee), mild conditions (room temp, aqueous buffer), minimal waste. hims-biocat.eu | Water | Aqueous buffer, room temperature, atmospheric pressure. hims-biocat.eu |

| Asymmetric Hydrogenation | Excellent atom economy, high yields, no waste from the reductant. acs.org | Minimal (e.g., from solvent) | Varies with catalyst and substrate. |

Expanded Applications in Multifunctional Chiral Catalysis and Organocatalysis

While primarily used as a chiral building block, the structure of (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine is well-suited for development into novel chiral ligands and organocatalysts. The amine can serve as a coordination site for metals or as a key functional group in organocatalysis, while the bulky tert-butyldimethylsilyl (TBDMS) ether can provide steric influence to control stereoselectivity.

Future applications could include:

Multifunctional Ligand Design : The compound can be derivatized to create multifunctional ligands that incorporate additional coordinating groups, such as phosphines or amides. nih.gov For example, acylation of the amine with a phosphinocarboxylic acid could yield a novel P,N-ligand for transition-metal catalysis. The presence of the silyloxy group could enable secondary interactions, such as hydrogen bonding if deprotected to the alcohol, potentially enhancing catalytic activity and selectivity. nih.gov

Organocatalysis : Chiral primary amines and their derivatives are foundational to several classes of organocatalysts. unibo.it (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine could serve as a precursor to catalysts for reactions like asymmetric Michael additions or aldol (B89426) reactions. unibo.itresearchgate.net For instance, condensation with a thiourea (B124793) moiety could generate a bifunctional catalyst that activates nucleophiles and electrophiles through hydrogen bonding.

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis are transforming chemical manufacturing by offering improved safety, efficiency, and scalability compared to traditional batch processes. whiterose.ac.ukchemspeed.com Integrating the synthesis and application of (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine into these platforms is a key area for future research.

Continuous Flow Synthesis : Biocatalytic routes are particularly amenable to flow chemistry through the use of immobilized enzymes in packed-bed reactors (PBRs). whiterose.ac.uk Immobilizing an AmDH or ω-TA selective for the synthesis of the target compound would allow for continuous production with simplified product purification and catalyst recycling. hims-biocat.euwhiterose.ac.uk This approach can lead to higher productivity and process stability.

Automated Platforms : The development of automated synthesis platforms enables the rapid and reproducible construction of complex molecules through iterative bond-forming reactions. chemspeed.com As a chiral building block, (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine could be incorporated into automated workflows for the synthesis of pharmaceutical intermediates or natural product analogues. This would accelerate the discovery and development of new chemical entities.

Exploration of Novel Chemical Space through Strategic Derivatization and Analogue Design

Strategic modification of the (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine scaffold can lead to the discovery of new molecules with unique properties and applications.

Potential derivatization strategies include:

Modification of the Silyl (B83357) Group : Replacing the TBDMS group with other silyl protecting groups (e.g., triisopropylsilyl (TIPS)) could fine-tune the steric environment in catalytic applications or modify the stability and solubility of the molecule. enamine.net

Amine Functionalization : The primary amine is a versatile handle for a wide range of transformations, including N-alkylation, acylation, and sulfonylation, leading to a diverse library of analogues for screening as ligands, organocatalysts, or biologically active agents.

Analogue Design : Inspired by the development of drugs like Propranolol, which features a similar 1-alkoxy-propan-2-amine core, analogues of the title compound could be designed and synthesized. nih.gov Modifications such as altering the side chain or converting the amine to a tertiary amine could be explored to develop novel agents with specific biological targets. nih.gov

Advancements in Hybrid Theoretical and Experimental Characterization Techniques

A deeper understanding of the structure-activity relationships of (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine and its derivatives requires the synergy of advanced experimental and computational methods.

Computational Modeling (DFT) : Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, transition state geometries, and the stability of catalytic intermediates. nih.govacs.org For example, DFT can be used to model the interaction between a metal center and a ligand derived from the title compound, helping to rationalize observed stereoselectivities and guide the design of improved catalysts. nih.gov

Advanced Spectroscopy and Crystallography : While routine characterization relies on NMR and mass spectrometry, more advanced techniques are needed to probe subtle structural features. X-ray crystallography of metal complexes or crystalline derivatives can provide definitive structural information. nih.gov Furthermore, techniques like Vibrational Circular Dichroism (VCD) can be used to confirm the absolute stereochemistry of the chiral compound and its derivatives in solution. acs.org

Integrated Approaches : The most powerful approach involves combining theoretical predictions with experimental validation. For instance, computational screening of a virtual library of catalyst analogues can identify promising candidates, which can then be synthesized and tested experimentally. This hybrid workflow accelerates the discovery and optimization process.

Q & A

What are the common synthetic routes for preparing (S)-1-(tert-butyldimethylsilyloxy)propan-2-amine, and what key protecting group strategies are employed?

Methodological Answer:

The synthesis typically involves introducing the tert-butyldimethylsilyl (TBDMS) group to protect hydroxyl or amine functionalities. A standard approach includes reacting propan-2-amine derivatives with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine in anhydrous DMF or THF . Steric hindrance from the bulky TBDMS group necessitates controlled reaction times (12-24 hours) and inert atmospheres to prevent hydrolysis. Purification via column chromatography (hexane/ethyl acetate gradients) ensures removal of unreacted silylating agents .

How can the stereochemical integrity of (S)-1-(tert-butyldimethylsilyloxy)propan-2-amine be confirmed during synthesis?

Methodological Answer:

Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) is critical for resolving enantiomers. Retention time comparisons with authentic standards and optical rotation measurements ([α]D) validate enantiopurity. For example, a reported [α]D of +15.2° (c = 1.0, CHCl₃) aligns with the (S)-configuration . Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution can minimize racemization during silylation .

What challenges arise in maintaining the stability of the tert-butyldimethylsilyloxy group under various reaction conditions, and how can these be mitigated?

Methodological Answer:

The TBDMS group is sensitive to acidic conditions, fluoride ions (e.g., TBAF), and protic solvents. Stability studies show degradation occurs at pH < 4 or in the presence of tetra-n-butylammonium fluoride (TBAF) within minutes . Mitigation strategies include:

- Using aprotic solvents (e.g., DCM, THF) and neutral pH buffers.

- Avoiding reagents like LiAlH₄ that generate trace acids.

- Monitoring via TLC (Rf = 0.5 in 20% ethyl acetate/hexane) or ¹H NMR (δ ~0.1 ppm for Si(CH₃)₂) to detect premature deprotection .

How does the presence of the tert-butyldimethylsilyloxy group influence the reactivity of propan-2-amine derivatives in subsequent synthetic steps?

Methodological Answer:

The TBDMS group sterically shields the adjacent amine, reducing nucleophilicity and altering reaction pathways. For example, in peptide coupling reactions, the protected amine requires activation with HOBt/DCC to achieve amide bond formation. In contrast, unprotected amines react spontaneously with acyl chlorides. The TBDMS group also enhances solubility in nonpolar solvents, enabling phase-transfer catalysis in multi-step syntheses .

What analytical techniques are most effective for characterizing (S)-1-(tert-butyldimethylsilyloxy)propan-2-amine and ensuring its purity?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include δ 0.1 ppm (Si(CH₃)₂), δ 1.05 ppm (tert-butyl), and δ 3.2–3.5 ppm (propan-2-amine backbone) .

- Chiral HPLC : Enantiomeric excess (>99%) confirmed using a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) .

- Mass Spectrometry (ESI-MS) : [M+H]+ peak at m/z 246.2 (calculated for C₁₁H₂₇NOSi) .

- Karl Fischer Titration : Moisture content <0.1% to ensure stability .

How do different synthetic methodologies for (S)-1-(tert-butyldimethylsilyloxy)propan-2-amine impact yield and enantiomeric excess, and what factors contribute to these variations?

Data Contradiction Analysis:

- Asymmetric Catalysis : Yields 75–85% with >99% ee using Ru-BINAP catalysts, but requires expensive ligands .

- Enzymatic Resolution : Lower yields (50–60%) but high ee (98–99%); however, scalability is limited .

- Classical Resolution : Racemic mixtures separated via diastereomeric salt formation (e.g., tartaric acid), yielding 40–50% ee unless iterative recrystallization is applied .

Variations stem from catalyst efficiency, solvent polarity, and temperature. For instance, elevated temperatures (>40°C) accelerate silylation but risk racemization .

What role does (S)-1-(tert-butyldimethylsilyloxy)propan-2-amine play in medicinal chemistry as a synthetic intermediate?

Advanced Research Context:

The compound serves as a chiral building block for bioactive molecules. For example, it is a precursor to μ-opioid receptor agonists like PZM21, where the TBDMS group is later cleaved to expose the amine for subsequent couplings . Its stereochemistry is critical for binding affinity; the (S)-enantiomer shows 10-fold higher activity than the (R)-form in receptor assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.